3-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide

Description

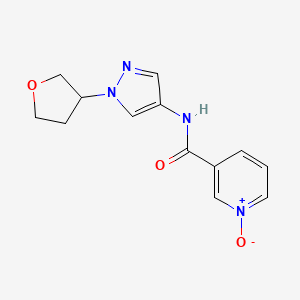

3-((1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide is a heterocyclic compound featuring a pyridine 1-oxide core linked via a carbamoyl group to a pyrazole ring substituted with a tetrahydrofuran-3-yl moiety. The tetrahydrofuran substituent distinguishes it from analogous compounds by introducing a five-membered oxygen-containing ring, which may enhance solubility and hydrogen-bonding capacity compared to bulkier or purely hydrocarbon substituents.

Properties

IUPAC Name |

1-oxido-N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridin-1-ium-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c18-13(10-2-1-4-16(19)7-10)15-11-6-14-17(8-11)12-3-5-20-9-12/h1-2,4,6-8,12H,3,5,9H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDRHGZFMLMURO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)C3=C[N+](=CC=C3)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide” typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.

Attachment of the tetrahydrofuran moiety: This step might involve the use of a tetrahydrofuran derivative in a nucleophilic substitution reaction.

Formation of the pyridine ring: This could be synthesized through a cyclization reaction involving appropriate precursors.

Oxidation to form the pyridine 1-oxide: This step typically involves the use of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, potentially altering the oxidation state of the nitrogen atoms.

Reduction: Reduction reactions might target the pyridine 1-oxide moiety, converting it back to a pyridine ring.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state compounds, while substitution could introduce various functional groups.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that compounds containing the pyrazole ring exhibit significant anti-inflammatory properties. For instance, the structure-activity relationship (SAR) analysis of similar compounds has shown that modifications to the pyrazole and pyridine moieties can enhance COX-2 inhibitory activities, which are crucial in managing inflammation-related diseases .

Table 1: Summary of Anti-inflammatory Studies on Pyrazole Derivatives

| Compound | COX-2 Inhibition (%) | Reference |

|---|---|---|

| Compound A | 75% | |

| Compound B | 85% | |

| 3-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide | TBD | TBD |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies on related pyrazole derivatives have shown promising results against various cancer cell lines, including breast and liver cancers. For instance, thiazole-pyridine hybrids have demonstrated significant anti-breast cancer efficacy, suggesting that structural modifications similar to those in this compound could yield effective anticancer agents .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound C | MCF-7 (Breast) | 5.71 | |

| Compound D | HepG2 (Liver) | 10.23 | |

| This compound | TBD | TBD |

Designing Novel Therapeutics

The unique structure of this compound allows for the design of new therapeutic agents targeting specific biological pathways. Its ability to modulate receptor activity, particularly in the context of M4 muscarinic acetylcholine receptors, indicates potential applications in treating neurological disorders .

Case Study: M4 Muscarinic Acetylcholine Receptor Modulation

In a recent study, modifications to the pyrazole ring were explored to enhance binding affinity and allosteric modulation at the M4 receptor. The findings suggest that derivatives based on this compound could lead to new treatments for conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of “3-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs vary primarily in substituents on the carbamoyl-linked heterocycle. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

*Hypothesized based on structural analysis.

Key Observations:

Substituent Effects on Polarity and Solubility: The tetrahydrofuran-3-yl group in the target compound introduces an oxygen atom, enhancing polarity compared to the cyclohexyl group in BD767534, which is more lipophilic . This may improve aqueous solubility and bioavailability in drug design.

AJ179’s piperidine-alkyne structure highlights the role of nitrogen-containing rings in modulating biological interactions, though its exact activity remains unspecified .

Material Science Applications :

- Ligands like L1 () demonstrate that pyridine-N-oxide amides function as supramolecular gelators. The target compound’s tetrahydrofuran group could enhance gelation efficiency via additional hydrogen bonding compared to L1’s simpler pyridin-4-yl substituent .

Research Findings and Implications

- Medicinal Chemistry : The tetrahydrofuran substituent’s balance of polarity and rigidity may optimize drug-likeness by improving solubility without sacrificing target binding. This contrasts with BD767534’s cyclohexyl group, which could hinder membrane permeability despite higher lipophilicity .

- Synthetic Challenges : The tetrahydrofuran ring’s stereochemistry may complicate synthesis compared to cyclohexyl or piperidine analogs, necessitating advanced methods like asymmetric catalysis .

Biological Activity

The compound 3-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide is a derivative of pyrazole that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

This structure includes a pyridine ring, a carbamoyl group, and a tetrahydrofuran moiety, which contribute to its biological properties.

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR. The presence of the pyrazole ring enhances interaction with these targets, leading to reduced cell proliferation and increased apoptosis in tumor cells .

- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, such as NF-kB signaling .

- Antimicrobial Activity : The compound has also shown potential antimicrobial effects against various pathogens. Its structure allows it to disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism .

Antitumor Efficacy

A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Among these, compounds with similar structures to this compound exhibited enhanced cytotoxicity when used in combination with doxorubicin. This synergy suggests that the compound may enhance the efficacy of existing chemotherapeutic agents .

Anti-inflammatory Properties

In another investigation, a series of pyrazole derivatives were tested for their ability to inhibit inflammatory responses in vitro. The results indicated that certain modifications in the pyrazole structure significantly increased anti-inflammatory activity, highlighting the importance of structural optimization for therapeutic applications .

Data Summary

Q & A

Q. Optimization :

- Temperature Control : Lower temperatures (0–5°C) during coupling steps reduce side reactions.

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in Suzuki-Miyaura couplings for pyridine functionalization .

- Yield Enhancement : Purification via flash chromatography (silica gel, hexane/EtOAc gradient) achieves >85% purity, with yields averaging 60–75% under optimized conditions .

How should researchers approach the structural elucidation of this compound using spectroscopic and crystallographic methods?

Basic

Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks by comparing shifts to analogs. For example, the pyridine N-oxide proton appears as a singlet at δ 8.2–8.5 ppm, while tetrahydrofuran protons resonate at δ 3.6–4.1 ppm (multiplicity depends on substitution) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₅N₃O₃: 298.1189) .

Q. Crystallography :

- X-ray Diffraction : Use SHELX suite for structure refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K cooling, and anisotropic displacement parameters for non-H atoms. R-factor < 0.05 ensures accuracy .

What pharmacological targets are hypothesized for this compound based on structural analogs, and what experimental assays validate these hypotheses?

Advanced

Hypothesized Targets :

- Muscarinic Acetylcholine Receptors (M4) : Structural similarity to allosteric modulators like 3-(1H-pyrazol-4-yl)pyridine derivatives suggests potential M4 receptor binding. Competitive radioligand displacement assays (e.g., [³H]NMS) quantify affinity .

- Kinase Inhibition : The pyridine N-oxide moiety resembles crizotinib, a kinase inhibitor. Test against ALK/ROS1 kinases using ATPase assays or cellular proliferation screens (e.g., in Ba/F3 cells expressing EML4-ALK) .

Q. Validation Assays :

- Functional cAMP Assays : For GPCR targets (e.g., M4), measure cAMP modulation in CHO cells transfected with human M4 receptors .

- Cellular IC₅₀ : Determine cytotoxicity in cancer cell lines (e.g., HCT-116 or MCF-7) via MTT assays, comparing to positive controls like doxorubicin .

How can discrepancies in reported biological activity data for this compound be systematically analyzed and resolved?

Advanced

Common Sources of Discrepancy :

- Assay Conditions : Variability in cell culture media (e.g., serum concentration) or incubation time alters IC₅₀ values. Standardize protocols across labs .

- Structural Degradation : N-oxide groups are prone to reduction. Confirm compound stability via HPLC before assays (retention time ±0.1 min) .

- Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity .

Q. Resolution Workflow :

Dose-Response Curves : Repeat assays with 8–10 concentration points to improve sigmoidal fitting.

Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-ERK/STAT3) alongside enzymatic assays .

Meta-Analysis : Compare data with structurally related compounds (e.g., pyrazole-carboxamides) to identify trends in SAR .

What strategies are effective in improving the metabolic stability and bioavailability of this compound during lead optimization?

Advanced

Metabolic Stability :

- Cytochrome P450 Screening : Identify major metabolites using human liver microsomes (HLMs). Introduce blocking groups (e.g., fluorination at C-2 of pyridine) to reduce CYP3A4-mediated oxidation .

- Prodrug Design : Mask the N-oxide as a phosphate ester to enhance solubility and reduce first-pass metabolism .

Q. Bioavailability Enhancements :

Q. In Vivo Validation :

- Pharmacokinetic Studies : Administer 10 mg/kg (IV and PO) in Sprague-Dawley rats. Target AUC₀–₂₄ > 2000 ng·h/mL and oral bioavailability >20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.